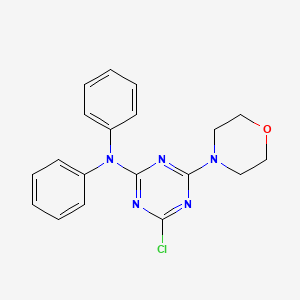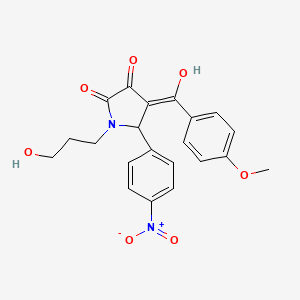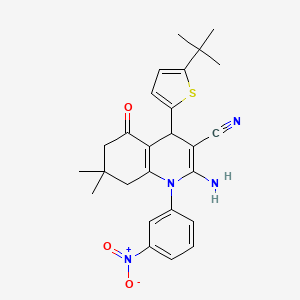![molecular formula C49H42N2O4 B11545919 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545919.png)
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its multiple aromatic rings and imine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. These reactions often include the formation of imine bonds through condensation reactions between amines and aldehydes or ketones. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and used in amine protection/deprotection sequences.
Other aromatic imines: Compounds with similar structures and functional groups, often used in similar applications.
Uniqueness
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific combination of aromatic rings and imine groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity.
特性
分子式 |
C49H42N2O4 |
|---|---|
分子量 |
722.9 g/mol |
IUPAC名 |
[2-[(2,4-dimethylphenyl)iminomethyl]-4-[[3-[(2,4-dimethylphenyl)iminomethyl]-4-[(E)-3-phenylprop-2-enoyl]oxyphenyl]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C49H42N2O4/c1-34-15-21-44(36(3)27-34)50-32-42-30-40(17-23-46(42)54-48(52)25-19-38-11-7-5-8-12-38)29-41-18-24-47(55-49(53)26-20-39-13-9-6-10-14-39)43(31-41)33-51-45-22-16-35(2)28-37(45)4/h5-28,30-33H,29H2,1-4H3/b25-19+,26-20+,50-32?,51-33? |
InChIキー |
LORHUYQFERLTDF-DMYCSKCPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)C=NC5=C(C=C(C=C5)C)C)OC(=O)/C=C/C6=CC=CC=C6)C |
正規SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)C=CC4=CC=CC=C4)C=NC5=C(C=C(C=C5)C)C)OC(=O)C=CC6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545844.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11545851.png)
![(1E)-1-[4-(benzyloxy)benzylidene]-2-phenylhydrazine](/img/structure/B11545858.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 4-methylbenzoate](/img/structure/B11545865.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide](/img/structure/B11545866.png)


![3-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11545885.png)
![4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11545895.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11545901.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)

![1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11545914.png)
